5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine
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Overview
Description
“5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine” is a chemical compound with the CAS Number: 39181-53-8 . Its molecular weight is 209.25 and its IUPAC name is 5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-ylamine .
Molecular Structure Analysis
The InChI Code of the compound is 1S/C9H8FN3S/c10-7-4-2-1-3-6(7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13) . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical and Chemical Properties Analysis
The compound has a molecular weight of 209.25 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Structural Analysis
- A study describes the synthesis of compounds related to 5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine, focusing on their molecular structures and interactions. The crystal packing of these compounds exhibits various intermolecular interactions, contributing to the formation of a supramolecular network (Banu et al., 2013).
Biological Activities
- α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities : Some derivatives of this compound have been studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Certain derivatives showed notable scavenging activities and potency against bacteria (Menteşe et al., 2015).
- Antiproliferative and Antimicrobial Properties : Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, a related compound, exhibit DNA protective ability and strong antimicrobial activity. Some derivatives show cytotoxicity against cancer cell lines, highlighting potential use in cancer therapy (Gür et al., 2020).
Photodynamic Therapy Application
- New compounds with a 1,3,4-thiadiazole core have been studied for their potential in photodynamic therapy. These compounds exhibit high singlet oxygen quantum yield, making them potential candidates for cancer treatment (Pişkin et al., 2020).
Fluorescence and Aggregation Studies
- Research into 1,3,4-thiadiazole derivatives, closely related to this compound, has revealed unique dual fluorescence effects. These effects are associated with specific molecular aggregation and charge transfer processes, which are important for applications in biology and molecular medicine (Budziak et al., 2019).
Crystal Structure and Antimicrobial Activity
- The crystal structure and antimicrobial activity of compounds structurally related to this compound have been studied, offering insights into their potential therapeutic uses (Banu et al., 2014).
Anticancer and Antioxidant Activity
- Novel thiadiazole derivatives have been synthesized and evaluated for their anticancer and antioxidant activities. These studies help understand the potential therapeutic applications of this compound related compounds (Joseph et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S/c10-7-4-2-1-3-6(7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYBNTVFQUSIQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NN=C(S2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353436 |
Source
|
Record name | 5-(2-fluorobenzyl)[1,3,4]thiadiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39181-53-8 |
Source
|
Record name | 5-(2-fluorobenzyl)[1,3,4]thiadiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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